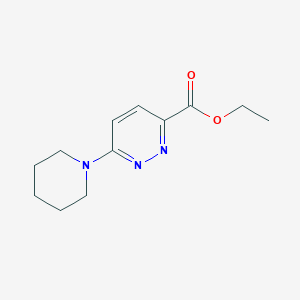
Ethyl 6-(piperidin-1-yl)pyridazine-3-carboxylate
Übersicht
Beschreibung
Ethyl 6-(piperidin-1-yl)pyridazine-3-carboxylate is a useful research compound. Its molecular formula is C12H17N3O2 and its molecular weight is 235.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Ethyl 6-(piperidin-1-yl)pyridazine-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.
Chemical Structure and Properties
This compound features a pyridazine ring substituted with an ethyl ester group at the 3-position and a piperidine group at the 6-position. The molecular formula is with a molecular weight of approximately 218.24 g/mol. The presence of both nitrogen-containing heterocycles (pyridazine and piperidine) contributes to its unique chemical properties and biological activities.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
1. Enzyme Inhibition:
- It has been reported to inhibit enzymes such as Monoamine Oxidase (MAO) and Tyrosine Kinase 2 (TYK2), which are involved in critical cellular signaling pathways. This inhibition leads to altered gene expression and cellular metabolism, potentially impacting conditions like depression and cancer .
2. Antimicrobial Activity:
- Similar compounds have demonstrated significant anti-tubercular activity against Mycobacterium tuberculosis, suggesting that this compound may also possess antimicrobial properties.
3. Anticancer Potential:
- Preliminary studies indicate that derivatives of pyridazine, including this compound, may exhibit antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549) . The specific mechanisms involve inducing apoptosis and inhibiting cell proliferation.
Biochemical Pathways
The compound’s biochemical interactions can be summarized as follows:
| Biological Activity | Target | Effect |
|---|---|---|
| Enzyme Inhibition | MAO, TYK2 | Altered neurotransmitter levels |
| Antimicrobial | Mycobacterium tuberculosis | Inhibition of bacterial growth |
| Antiproliferative | Cancer cell lines | Induction of apoptosis, cell cycle arrest |
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound and related compounds:
- Anticancer Activity:
-
Antimicrobial Evaluation:
- Research on similar pyridazine derivatives highlighted their effectiveness against Mycobacterium tuberculosis, with some compounds exhibiting IC50 values in the low micromolar range. This suggests potential applications in treating tuberculosis.
- Molecular Modeling Studies:
Eigenschaften
IUPAC Name |
ethyl 6-piperidin-1-ylpyridazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-2-17-12(16)10-6-7-11(14-13-10)15-8-4-3-5-9-15/h6-7H,2-5,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWZUNHUOWCTDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(C=C1)N2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















